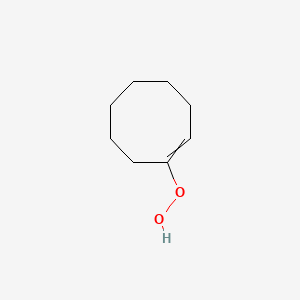![molecular formula C19H22BrNS B14226068 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-16-6](/img/structure/B14226068.png)
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound that features a pyridine ring substituted with a bromophenyl sulfanyl group and an octenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the Octenyl Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the octenyl chain.
3-(2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL)pyridine: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-Bromophenyl)-2-pyridyl sulfide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the presence of both the bromophenyl sulfanyl group and the octenyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Propiedades
Número CAS |
830320-16-6 |
|---|---|
Fórmula molecular |
C19H22BrNS |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-[2-(4-bromophenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C19H22BrNS/c1-2-3-4-5-8-19(14-16-7-6-13-21-15-16)22-18-11-9-17(20)10-12-18/h6-7,9-15H,2-5,8H2,1H3 |
Clave InChI |
YMWRRHDISYNLPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



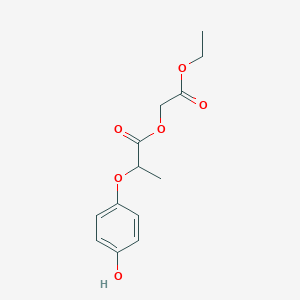
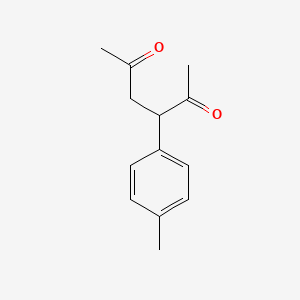
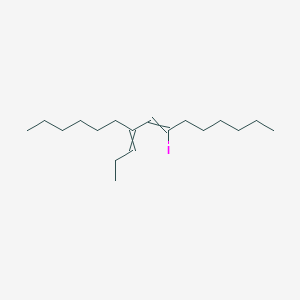
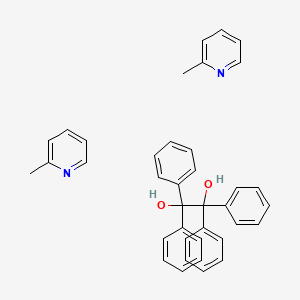
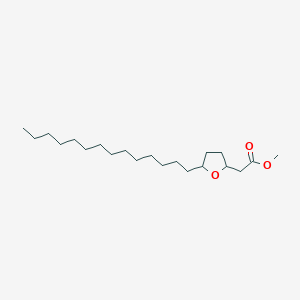
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

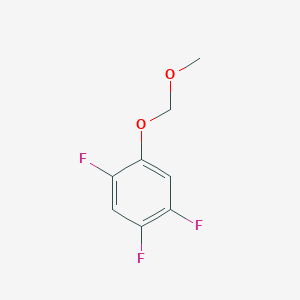

![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
